molecular formula C18H15N3O2S B10998626 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B10998626
M. Wt: 337.4 g/mol
InChI Key: MHYJSKNEMBMYLX-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound, with its unique structural features, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the benzofuran ring, the introduction of the thiazole and pyridine moieties, and the final acetamide formation. Common reagents used in these reactions include:

    Benzofuran formation: This step often involves cyclization reactions using appropriate precursors and catalysts.

    Thiazole and pyridine introduction: These heterocyclic rings are introduced through nucleophilic substitution or coupling reactions.

    Acetamide formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrobenzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.

    Thiazole derivatives: Compounds containing the thiazole ring are known for their antimicrobial and anticancer properties.

    Pyridine derivatives: Pyridine-containing compounds are widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of benzofuran, thiazole, and pyridine moieties, which confer a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H15N3O2S/c22-17(10-12-4-5-13-6-8-23-16(13)9-12)21-18-20-15(11-24-18)14-3-1-2-7-19-14/h1-5,7,9,11H,6,8,10H2,(H,20,21,22)

InChI Key

MHYJSKNEMBMYLX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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